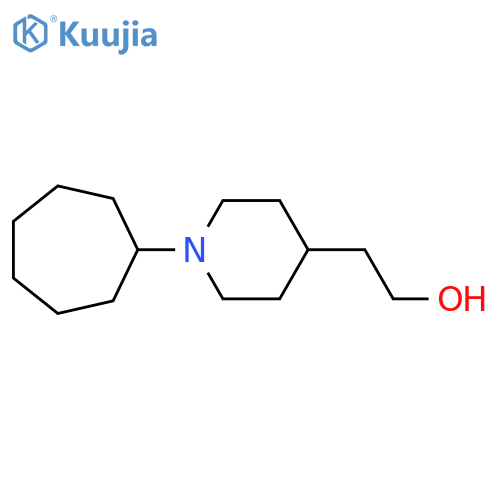

Cas no 1892807-03-2 (2-(1-Cycloheptylpiperidin-4-yl)ethan-1-ol)

2-(1-Cycloheptylpiperidin-4-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-(1-cycloheptylpiperidin-4-yl)ethan-1-ol

- AKOS026708170

- F1907-3385

- 2-(1-cycloheptylpiperidin-4-yl)ethanol

- 1892807-03-2

- 4-Piperidineethanol, 1-cycloheptyl-

- 2-(1-Cycloheptylpiperidin-4-yl)ethan-1-ol

-

- インチ: 1S/C14H27NO/c16-12-9-13-7-10-15(11-8-13)14-5-3-1-2-4-6-14/h13-14,16H,1-12H2

- InChIKey: IFPQWRLJFOBIGK-UHFFFAOYSA-N

- SMILES: OCCC1CCN(CC1)C1CCCCCC1

計算された属性

- 精确分子量: 225.209264485g/mol

- 同位素质量: 225.209264485g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 16

- 回転可能化学結合数: 3

- 複雑さ: 179

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.5Ų

- XLogP3: 3

じっけんとくせい

- 密度みつど: 0.978±0.06 g/cm3(Predicted)

- Boiling Point: 332.0±15.0 °C(Predicted)

- 酸度系数(pKa): 15.10±0.10(Predicted)

2-(1-Cycloheptylpiperidin-4-yl)ethan-1-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1907-3385-1g |

2-(1-cycloheptylpiperidin-4-yl)ethan-1-ol |

1892807-03-2 | 95%+ | 1g |

$401.0 | 2023-09-07 | |

| Life Chemicals | F1907-3385-2.5g |

2-(1-cycloheptylpiperidin-4-yl)ethan-1-ol |

1892807-03-2 | 95%+ | 2.5g |

$802.0 | 2023-09-07 | |

| TRC | C163921-100mg |

2-(1-Cycloheptylpiperidin-4-yl)ethan-1-ol |

1892807-03-2 | 100mg |

$ 95.00 | 2022-06-06 | ||

| Life Chemicals | F1907-3385-10g |

2-(1-cycloheptylpiperidin-4-yl)ethan-1-ol |

1892807-03-2 | 95%+ | 10g |

$1684.0 | 2023-09-07 | |

| Life Chemicals | F1907-3385-5g |

2-(1-cycloheptylpiperidin-4-yl)ethan-1-ol |

1892807-03-2 | 95%+ | 5g |

$1203.0 | 2023-09-07 | |

| Life Chemicals | F1907-3385-0.25g |

2-(1-cycloheptylpiperidin-4-yl)ethan-1-ol |

1892807-03-2 | 95%+ | 0.25g |

$361.0 | 2023-09-07 | |

| Life Chemicals | F1907-3385-0.5g |

2-(1-cycloheptylpiperidin-4-yl)ethan-1-ol |

1892807-03-2 | 95%+ | 0.5g |

$380.0 | 2023-09-07 | |

| TRC | C163921-1g |

2-(1-Cycloheptylpiperidin-4-yl)ethan-1-ol |

1892807-03-2 | 1g |

$ 570.00 | 2022-06-06 | ||

| TRC | C163921-500mg |

2-(1-Cycloheptylpiperidin-4-yl)ethan-1-ol |

1892807-03-2 | 500mg |

$ 365.00 | 2022-06-06 |

2-(1-Cycloheptylpiperidin-4-yl)ethan-1-ol 関連文献

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

2-(1-Cycloheptylpiperidin-4-yl)ethan-1-olに関する追加情報

Introduction to 2-(1-Cycloheptylpiperidin-4-yl)ethan-1-ol (CAS No. 1892807-03-2) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

2-(1-Cycloheptylpiperidin-4-yl)ethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1892807-03-2, is a structurally unique compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound features a piperidine moiety substituted with a cycloheptyl group, creating a molecular framework that exhibits promising pharmacological properties. The combination of these structural elements not only enhances solubility and bioavailability but also opens up diverse possibilities for its application in drug discovery and therapeutic development.

The piperidine ring is a well-known pharmacophore in medicinal chemistry, frequently incorporated into bioactive molecules due to its ability to mimic the binding pockets of biological targets such as enzymes and receptors. The introduction of a cycloheptyl group at the 1-position of the piperidine ring further modulates the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets. This modification has been strategically explored to improve metabolic stability, reduce off-target effects, and enhance overall pharmacokinetic profiles.

2-(1-Cycloheptylpiperidin-4-yl)ethan-1-ol (CAS No. 1892807-03-2) has been studied for its potential role in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Recent research has highlighted its utility as a scaffold for developing novel compounds targeting neurological disorders such as depression, anxiety, and neurodegenerative diseases. The compound’s ability to interact with central nervous system receptors without causing significant side effects makes it an attractive candidate for further investigation.

In the realm of drug discovery, the synthesis and optimization of 2-(1-Cycloheptylpiperidin-4-yl)ethan-1-ol have been approached using advanced techniques such as combinatorial chemistry and high-throughput screening. These methodologies have enabled researchers to rapidly identify derivatives with enhanced potency and selectivity. Moreover, computational modeling has played a crucial role in predicting the binding affinity of this compound to various biological targets, facilitating the design of more effective therapeutic agents.

Recent studies have also explored the potential applications of 2-(1-Cycloheptylpiperidin-4-yl)ethan-1-ol in oncology. Preclinical investigations suggest that this compound may exhibit inhibitory effects on certain kinases involved in cancer cell proliferation. By targeting these critical pathways, it could serve as a basis for developing novel anticancer drugs with improved efficacy and reduced toxicity compared to existing therapies.

The chemical biology community has been particularly interested in leveraging 2-(1-Cycloheptylpiperidin-4-yl)ethan-1-ol (CAS No. 1892807-03-2) as a tool for understanding signal transduction mechanisms. Its ability to modulate receptor activity provides insights into the complex networks governing cellular communication, which is essential for developing targeted therapies for various diseases.

From a synthetic chemistry perspective, the preparation of 2-(1-Cycloheptylpiperidin-4-yl)ethan-1-ol involves multi-step reactions that showcase modern synthetic strategies. The introduction of the cycloheptyl group onto the piperidine core requires precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods have further refined these processes, making it feasible to produce this compound on a larger scale for both research and commercial purposes.

The pharmaceutical industry has taken note of the potential of 2-(1-Cycloheftylopiperidin4yIethan-l -01 (CAS No. 1892807 - 03 - 2) as a lead compound for drug development. Several companies are currently engaged in optimizing its pharmacological properties through structure-based drug design approaches. These efforts aim to translate preclinical findings into clinical candidates with tangible therapeutic benefits for patients worldwide.

Future directions in research on this compound may include exploring its interactions with other biological targets beyond those already studied. Additionally, investigating its potential role in treating inflammatory diseases or infectious agents could open up new avenues for therapeutic intervention. The versatility of its molecular framework suggests that further modifications could yield compounds with even broader applications.

In conclusion,2-(l -CycIohelvyl piperldine -4 - yI ethanol (CAS No . 1892807 - 03 - 2 ) represents an exciting opportunity for innovation in chemical biology and medicinal chemistry . Its unique structural features , coupled with promising pharmacological properties , make it a valuable scaffold for developing novel therapeutic agents . As research continues to uncover new applications , this compound is poised to make significant contributions to human health and well-being .

1892807-03-2 (2-(1-Cycloheptylpiperidin-4-yl)ethan-1-ol) Related Products

- 2227681-68-5(4-(1R)-1-aminoethyl-N,N-dimethylbenzamide)

- 2228482-72-0(3-(4-bromo-3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine)

- 2580217-71-4(4,4-difluoroazocan-5-ol hydrochloride)

- 1369135-49-8(1-(6-methylpyridin-2-yl)cyclopentane-1-carboxylic acid)

- 1220019-58-8(2-Methoxy-4-propylphenyl 3-piperidinyl etherhydrochloride)

- 1360940-49-3(6-Methoxy-1H-benzimidazole-4-carboxylic acid)

- 52634-64-7((2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic acid)

- 1219912-94-3(2-(benzylsulfanyl)-N-3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ylacetamide)

- 1404364-20-0(6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine)

- 1806901-28-9(4-Chloro-3-(difluoromethyl)-5-methoxypyridine-2-sulfonamide)